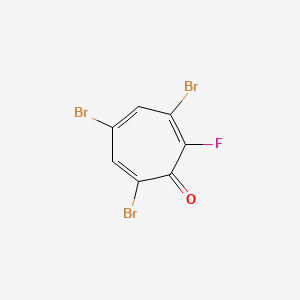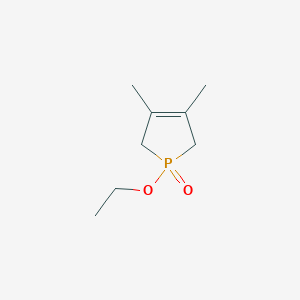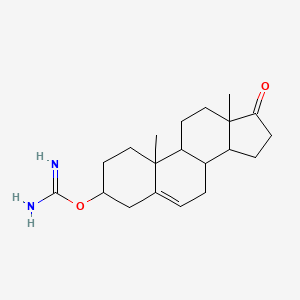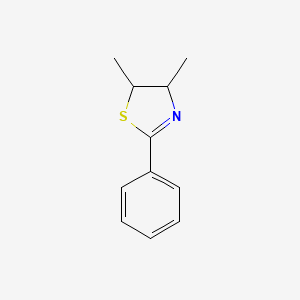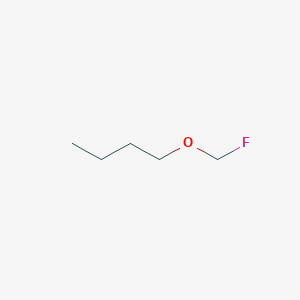![molecular formula C16H10S B14749500 Phenanthro[2,1-b]thiophene CAS No. 219-25-0](/img/structure/B14749500.png)
Phenanthro[2,1-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthro[2,1-b]thiophene is a polycyclic aromatic compound that consists of a phenanthrene core fused with a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenanthro[2,1-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the reaction of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic synthesis protocols used in laboratory settings, scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Phenanthro[2,1-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted this compound compounds .
Aplicaciones Científicas De Investigación
Phenanthro[2,1-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is utilized in the development of organic semiconductors and organic field-effect transistors (OFETs) due to its excellent electronic properties
Mecanismo De Acción
The mechanism by which phenanthro[2,1-b]thiophene exerts its effects is primarily through its interaction with molecular targets in electronic applications. The compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in organic electronic devices. In biological systems, its mechanism of action involves interactions with cellular components, potentially disrupting cellular processes and leading to therapeutic effects .
Comparación Con Compuestos Similares
Phenanthro[2,1-b]thiophene can be compared with other similar compounds such as:
Phenanthro[1,2-b]thiophene: Another isomer with a different fusion pattern of the thiophene ring.
Phenanthro[2,1-b7,8-b’]dithiophene: A derivative with two thiophene rings fused to the phenanthrene core.
Benzophenanthrothiophenes: Compounds with additional benzene rings fused to the phenanthrene-thiophene structure
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties compared to its isomers and derivatives. This uniqueness makes it particularly valuable in the development of high-performance organic semiconductors and other advanced materials .
Propiedades
Número CAS |
219-25-0 |
|---|---|
Fórmula molecular |
C16H10S |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
naphtho[2,1-e][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-12-11(3-1)5-6-14-13(12)7-8-16-15(14)9-10-17-16/h1-10H |
Clave InChI |
WYAKNOROQVZSDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
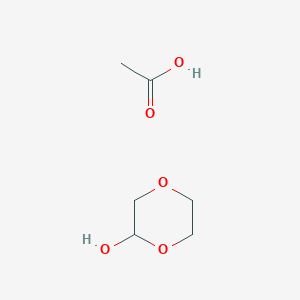

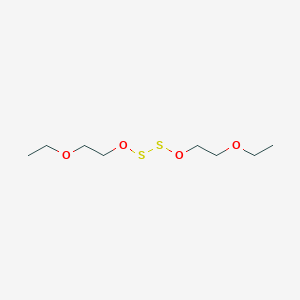
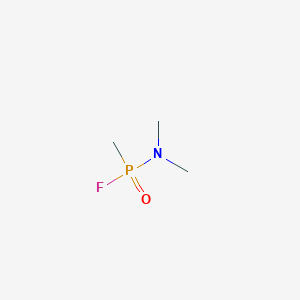
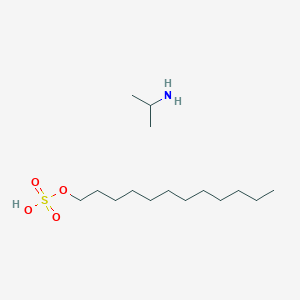
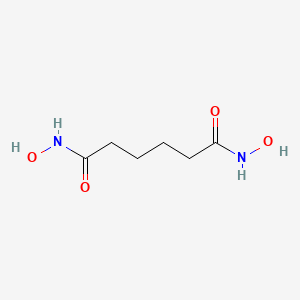
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
